molecular formula C13H12ClF3N4O2 B2972400 N-(2-chlorobenzyl)-2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetamide CAS No. 1421476-19-8

N-(2-chlorobenzyl)-2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetamide

Cat. No.: B2972400
CAS No.: 1421476-19-8
M. Wt: 348.71
InChI Key: NNUVWJOLRNLQAD-UHFFFAOYSA-N
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Description

N-(2-chlorobenzyl)-2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetamide (CAS: 1421476-19-8) is a heterocyclic acetamide derivative featuring a 1,2,4-triazol-5-one core substituted with a methyl group at position 4 and a trifluoromethyl group at position 3. Its molecular formula is C₁₃H₁₂ClF₃N₄O₂, with a molecular weight of 348.71 g/mol . The compound’s structure includes a 2-chlorobenzyl group attached to the acetamide nitrogen, which may influence its physicochemical properties and biological activity.

Properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-2-[4-methyl-5-oxo-3-(trifluoromethyl)-1,2,4-triazol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClF3N4O2/c1-20-11(13(15,16)17)19-21(12(20)23)7-10(22)18-6-8-4-2-3-5-9(8)14/h2-5H,6-7H2,1H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNUVWJOLRNLQAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN(C1=O)CC(=O)NCC2=CC=CC=C2Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClF3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-chlorobenzyl)-2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, structure-activity relationships (SAR), and relevant case studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The molecular formula of this compound is C14H13ClF3N3O. Its structural features include:

  • Chlorobenzyl group : Enhances lipophilicity and may influence cellular uptake.
  • Triazole ring : Commonly associated with antifungal and antibacterial properties.
  • Trifluoromethyl group : Potentially enhances metabolic stability and biological efficacy.

Antimicrobial Properties

Research indicates that compounds with similar triazole structures exhibit significant antimicrobial activity. For example, 1,2,4-triazole derivatives have been shown to possess:

  • Antifungal activity : Effective against various fungal strains.
  • Antibacterial properties : Notably against both drug-sensitive and drug-resistant Gram-positive bacteria .

The presence of the triazole moiety in this compound suggests potential effectiveness in treating infections caused by resistant strains.

Anticancer Activity

Similar compounds have demonstrated anticancer effects against various cell lines. The triazole structure is often linked to the inhibition of specific enzymes involved in cancer pathways. Preliminary studies suggest that this compound may also exhibit such properties:

CompoundActivityReference
44dInhibitory activity against SecA ATPase
3-Trifluoromethyl-N-benzoylthiosemicarbazoneAntimicrobial

Structure–Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:

  • Electron-withdrawing groups (like trifluoromethyl) enhance potency against bacterial strains.
  • Substituents on the triazole ring significantly affect the compound's interaction with biological targets.
  • Hydrophobic interactions play a vital role in the compound's efficacy against cancer cells .

Case Studies and Research Findings

Several studies have explored the biological activity of triazole derivatives similar to this compound:

Study 1: Antimicrobial Efficacy

A study published in PMC demonstrated that triazolo-thiadiazoles exhibited high activity against both drug-sensitive and drug-resistant strains of Staphylococcus aureus, suggesting that modifications to the triazole ring can enhance antibacterial properties significantly .

Study 2: Anticancer Potential

Research focusing on similar triazole compounds revealed that specific derivatives showed promising results in inhibiting cancer cell proliferation. The study indicated that structural modifications could lead to improved selectivity and efficacy against various cancer types .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a class of triazolone- and acetamide-containing molecules. Below is a detailed comparison with three structurally related compounds:

Sulfentrazone (N-(2,4-dichloro-5-(4-(difluoromethyl)-4,5-dihydro-3-methyl-5-oxo-1H-1,2,4-triazol-1-yl)phenyl)methanesulfonamide)

  • Molecular Formula : C₁₁H₁₀Cl₂F₂N₄O₃S
  • Molecular Weight : 413.19 g/mol
  • Key Structural Differences :
    • Replaces the acetamide group with a methanesulfonamide moiety.
    • Substitutes the trifluoromethyl group on the triazolone ring with a difluoromethyl group.
    • Features a dichlorophenyl group instead of 2-chlorobenzyl.
  • Application: Broad-spectrum herbicide for soybeans and sugarcane, targeting protoporphyrinogen oxidase (PPO) inhibition .

N-(2-chloro-5-(trifluoromethyl)phenyl)-2-(3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetamide

  • Molecular Formula : C₂₀H₁₆ClF₃N₄O₂
  • Molecular Weight : 436.8 g/mol
  • Key Structural Differences :
    • Substitutes the 2-chlorobenzyl group with a 2-chloro-5-(trifluoromethyl)phenyl group.
    • Replaces the triazolone’s methyl group with a cyclopropyl group and introduces a phenyl substituent at position 4.

Carfentrazone-ethyl (Ethyl 2-chloro-3-[2-chloro-5-(4-(difluoromethyl)-4,5-dihydro-3-methyl-5-oxo-1H-1,2,4-triazol-1-yl)-4-fluorophenyl]propionate)

  • Molecular Formula : C₁₅H₁₃Cl₂F₃N₃O₃
  • Molecular Weight : 412.18 g/mol
  • Key Structural Differences :
    • Contains an ethyl ester group instead of acetamide.
    • Features a difluoromethyl-substituted triazolone ring and fluorophenyl group.
  • Application : Post-emergent herbicide for cereals and rice, inhibiting PPO enzymes .

Structural and Functional Analysis

Core Heterocyclic Modifications

  • Triazolone vs. Triazinone: describes a triazinone analog (2-((4-amino-6-(4-methylbenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(3-chlorophenyl)acetamide), where the triazolone ring is replaced with a triazinone.
  • Substituent Effects : The trifluoromethyl group in the target compound enhances lipophilicity and metabolic stability compared to difluoromethyl (sulfentrazone) or methyl (carfentrazone-ethyl) groups .

Acetamide Variations

  • Comparison with Goxalapladib : ’s Goxalapladib (C₄₀H₃₉F₅N₄O₃) shares an acetamide backbone but incorporates a naphthyridine ring and biphenyl group, highlighting the target compound’s relative simplicity and lower molecular weight .

Q & A

Q. What are the recommended synthetic strategies for preparing N-(2-chlorobenzyl)-2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetamide?

The synthesis involves coupling chloroacetyl chloride with a substituted triazole precursor. A typical procedure includes refluxing 2-amino-5-aryl-methylthiazole derivatives with chloroacetyl chloride in the presence of triethylamine (as a catalyst) in dioxane or ethanol. Reaction progress is monitored via TLC, followed by filtration, washing, and recrystallization (e.g., from ethanol-DMF mixtures) . Key parameters to optimize include reaction time (4–6 hours), molar ratios (1:1 substrate-to-reagent), and solvent choice to maximize yield (typically 60–75%).

Q. How is the molecular structure of this compound characterized in crystallographic studies?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. The SHELX suite (SHELXL for refinement, SHELXS/SHELXD for structure solution) is widely used for small-molecule crystallography. Parameters such as anisotropic displacement ellipsoids, bond lengths, and angles are refined iteratively. For example, SHELXL’s L.S. and CGLS commands optimize least-squares convergence . WinGX and ORTEP provide visualization and geometry analysis .

Q. What spectroscopic methods are employed to validate purity and functional groups?

  • NMR : 1^1H and 13^13C NMR confirm substituent integration (e.g., trifluoromethyl peaks at δ ~110–120 ppm in 13^13C).
  • FT-IR : Key stretches include C=O (1650–1750 cm1^{-1}), N-H (3200–3400 cm1^{-1}), and C-F (1100–1250 cm1^{-1}).
  • Fluorimetry : Fluorescence intensity assays (e.g., λexem = 280/340 nm) assess electronic properties .

Advanced Research Questions

Q. How can experimental design (DoE) optimize synthetic yield and purity?

A factorial DoE approach evaluates variables like temperature, solvent polarity, and catalyst loading. For example, in flow-chemistry setups, parameters such as residence time and reagent stoichiometry are systematically varied. Statistical models (e.g., ANOVA) identify significant factors. A case study using Omura-Sharma-Swern oxidation achieved 20% yield improvement by optimizing flow rates and mixing efficiency .

Q. How are crystallographic data inconsistencies resolved during structure refinement?

Discrepancies in thermal parameters or occupancy rates are addressed using SHELXL’s constraints (e.g., DFIX for bond-length restraints) and twin refinement for twinned crystals. High-resolution data (d-spacing < 0.8 Å) reduce noise. For example, a 2021 study resolved anisotropic disorder in a triazole derivative using TWIN and BASF commands .

Q. What methodologies identify bioactivity mechanisms of this compound?

  • Molecular Docking : AutoDock Vina or Schrödinger Suite predicts binding affinities to targets like kinases or receptors (e.g., trifluoromethyl groups enhance hydrophobic interactions).
  • SAR Studies : Modifying the chlorobenzyl or triazolone moieties and testing cytotoxicity (e.g., IC50 values in cancer cell lines) reveal pharmacophore contributions .

Q. How does polymorphism affect physicochemical properties?

DSC and PXRD differentiate polymorphs. For instance, Form I (monoclinic) may exhibit higher solubility than Form II (orthorhombic) due to lattice energy differences. Solvent-mediated crystallization trials (e.g., using ethanol/water mixtures) screen for stable forms .

Key Notes

  • Methodology Focus : Emphasis on reproducible techniques (e.g., SHELX workflows, DoE) over descriptive summaries.
  • Advanced Tools : Integration of computational (docking) and experimental (flow chemistry) approaches.

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